Methyl 5-[(dimethylcarbamoyl)sulfanyl]-4-methoxy-2-nitrobenzoate
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Description
Methyl 5-[(dimethylcarbamoyl)sulfanyl]-4-methoxy-2-nitrobenzoate is a useful research compound. Its molecular formula is C12H14N2O6S and its molecular weight is 314.31. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmaceutical Applications
One notable application is in the synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid, which serves as an intermediate product in the preparation of cardiotonic drugs Sulmazole and Isomazole. This synthesis demonstrates the compound's utility in creating medically significant molecules, providing a pathway to develop treatments for heart conditions (D. Lomov, 2019).
Chemical Reaction Studies
Research on the reaction of 5-Aryloxytetrazoles with Dimethyl Sulfoxide and DMSO-Acetic Anhydride has shown the compound's relevance in understanding the behavior of chemical reactions under specific conditions, leading to the synthesis of novel chemical structures. This research can contribute to the development of new synthetic methodologies and the exploration of reaction mechanisms (H. A. Dabbagh et al., 2005).
Development of Druglike Isoxazoles
The synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids showcases the application of similar compounds in generating druglike isoxazoles. This research highlights the versatility of these chemical structures in drug discovery and development, offering a foundation for creating new therapeutic agents (Lori I Robins et al., 2007).
Topoisomerase-I Targeting and Antitumor Activity
Investigations into the nitro and amino substitution in the D-ring of certain compounds reveal their potential for topoisomerase-I targeting activity and cytotoxicity against tumors. This research indicates the possibility of using similar chemical frameworks for developing anticancer drugs, emphasizing the importance of structural modifications in enhancing biological activity (S. Singh et al., 2003).
Properties
IUPAC Name |
methyl 5-(dimethylcarbamoylsulfanyl)-4-methoxy-2-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6S/c1-13(2)12(16)21-10-5-7(11(15)20-4)8(14(17)18)6-9(10)19-3/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCGQAXAAIARJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)SC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.